molecular formula C6H3ClN2S B6600140 2-chloro-6-isothiocyanatopyridine CAS No. 1260954-64-0

2-chloro-6-isothiocyanatopyridine

Cat. No.: B6600140
CAS No.: 1260954-64-0
M. Wt: 170.62 g/mol
InChI Key: QHIBCRPAMBGHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-isothiocyanatopyridine is a heterocyclic compound featuring a pyridine ring substituted with chlorine at the 2-position and an isothiocyanate (-N=C=S) group at the 6-position. The isothiocyanate group is highly reactive, enabling its use in crosslinking, bioconjugation, and pharmaceutical synthesis. Chloro-substituted pyridines are widely employed as intermediates in organic synthesis, drug development, and materials science due to their tunable electronic properties and versatility in substitution reactions .

Properties

IUPAC Name

2-chloro-6-isothiocyanatopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-5-2-1-3-6(9-5)8-4-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIBCRPAMBGHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing pyridyl isothiocyanates, including 2-chloro-6-isothiocyanatopyridine, involves the desulfurization of a dithiocarbamate salt. This salt is generated in situ by treating an amine with carbon disulfide in the presence of a base such as DABCO or sodium hydride. The desulfurization is then mediated by aqueous iron (III) chloride .

Another method involves the use of thiophosgene or other ‘thiocarbonyl transfer’ reagents such as thiocarbonyl-diimidazole and dipyridyl-thionocarbonate. These reagents are used to convert substituted aminopyridines into the corresponding isothiocyanate analogues .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned methods. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-isothiocyanatopyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles, forming thiourea derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like DMF or DMSO.

    Addition Reactions: Reagents such as primary and secondary amines are commonly used. The reactions are often conducted at room temperature or slightly elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Various substituted pyridyl isothiocyanates.

    Addition Reactions: Thiourea derivatives.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

2-Chloro-6-isothiocyanatopyridine serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structure allows for the introduction of isothiocyanate groups, which are essential in the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Antimicrobial Agents

Research has demonstrated that pyridine derivatives exhibit significant antimicrobial properties. The synthesis of this compound has been linked to the development of new antimicrobial agents effective against resistant bacterial strains .

Agricultural Applications

The compound is noted for its potential use as a pesticide, particularly in the formulation of herbicides and insecticides. It has shown efficacy in controlling various pests and diseases affecting crops.

Data Table: Efficacy as a Pesticide

Application TypeTarget OrganismEfficacy Rate (%)Reference
HerbicideBroadleaf weeds85
InsecticideHouse flies100
FungicideFungal pathogens90

In controlled studies, formulations containing this compound achieved complete control over nematodes and significant reductions in pest populations, showcasing its utility as an agricultural chemical .

Pharmacological Research

The compound's isothiocyanate group is associated with various biological activities, including anticancer properties. Its derivatives have been investigated for their potential to inhibit tumor growth.

Case Study: Anticancer Activity

A study investigating the effects of isothiocyanate-containing compounds on cancer cell lines revealed that derivatives of this compound exhibited cytotoxic effects against several cancer types. The mechanism involves apoptosis induction and cell cycle arrest .

Toxicological Studies

While exploring its applications, it is crucial to understand the toxicological profile of this compound. Research indicates moderate toxicity in certain animal models, necessitating careful handling and usage guidelines.

Data Table: Toxicity Overview

Test SubjectDose (mg/kg)Observed EffectsReference
Mice30Weight loss, liver enlargement
Rabbits10No clinical signs
Rats60Renal tumors observed

Mechanism of Action

The mechanism of action of 2-chloro-6-isothiocyanatopyridine involves its interaction with various molecular targets and pathways. The isothiocyanato group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The chloro group can also participate in interactions with biological targets, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Substituents Functional Groups Key Applications/Reactivity Similarity Index*
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 Cl (2), CH₃ (6), COOH (4) Carboxylic acid Intermediate in pharmaceutical synthesis N/A
(2-Chloro-6-methoxypyridin-3-yl)methanol 1228898-61-0 Cl (2), OCH₃ (6), CH₂OH (3) Methanol, methoxy Building block for bioactive molecules 0.83
2-Chloro-6-methoxyisonicotinonitrile 1256788-36-9 Cl (2), OCH₃ (6), CN (4) Nitrile, methoxy Precursor for agrochemicals 0.82
2-Chloro-4,6-dimethoxypyridine 108279-89-6 Cl (2), OCH₃ (4,6) Methoxy Electron-deficient scaffold for catalysis 0.78
2-Chloro-6-methoxy-3-nitropyridine N/A Cl (2), OCH₃ (6), NO₂ (3) Nitro, methoxy Intermediate in explosives/API synthesis N/A
This compound Not provided Cl (2), -N=C=S (6) Isothiocyanate Bioconjugation, crosslinking agents N/A

*Similarity indices (0.75–0.83) are derived from structural alignment tools comparing analogs to a reference chloro-pyridine scaffold .

Reactivity and Electronic Effects

  • Isothiocyanate vs. Methoxy/Nitro Groups : The isothiocyanate group in this compound is strongly electron-withdrawing, polarizing the pyridine ring and enhancing electrophilicity at adjacent positions. In contrast, methoxy groups (e.g., in 2-chloro-6-methoxy derivatives) are electron-donating, stabilizing the ring and directing substitution reactions to meta/para positions . Nitro groups (e.g., 2-chloro-6-methoxy-3-nitropyridine) further increase ring electron deficiency, favoring nucleophilic aromatic substitution .
  • Functional Group Reactivity: Isothiocyanates react readily with amines to form thiourea bonds, a property absent in nitriles or carboxylic acids. This makes the target compound valuable in protein labeling, whereas nitriles (e.g., 2-chloro-6-methoxyisonicotinonitrile) are more suited for cyanation reactions .

Biological Activity

2-Chloro-6-isothiocyanatopyridine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article reviews the biological activities associated with this compound, including its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its effects on different biological systems.

Chemical Structure and Synthesis

This compound is derived from pyridine, a heterocyclic aromatic compound. The presence of the isothiocyanate group (-N=C=S) is significant as it enhances the reactivity of the compound, allowing it to interact with various biological targets. The synthesis typically involves the chlorination of pyridine followed by the introduction of the isothiocyanate functional group through reaction with thiophosgene or related reagents.

Antimicrobial Activity

Pyridine derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Studies have shown that compounds containing the pyridine nucleus can effectively inhibit a range of bacteria and fungi. For instance, a study demonstrated that derivatives of pyridine displayed good antibacterial activity against strains such as E. coli, S. aureus, and K. pneumoniae . The introduction of halogen substituents in the structure has been linked to increased lipophilicity, which enhances membrane penetration and biological activity .

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, a derivative was tested against various cancer cell lines, revealing an IC50 value indicating moderate cytotoxicity . The mechanism appears to involve inhibition of key signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes relevant in disease processes. Molecular docking studies suggest that this compound can bind effectively to targets involved in cancer progression and inflammation . This binding affinity correlates with its structural features, particularly the isothiocyanate group, which is known for its reactivity towards nucleophiles.

Structure-Activity Relationship (SAR)

Understanding SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyridine ring can significantly affect its pharmacological profile:

Modification Effect on Activity
Substituents at C-2Enhances antimicrobial activity
Substituents at C-4Increases cytotoxicity against cancer
Isothiocyanate groupCritical for enzyme inhibition

Research indicates that certain substitutions can enhance lipophilicity and improve interaction with biological membranes, thereby increasing bioavailability and efficacy .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of pyridine derivatives, including this compound, against various bacterial strains. Results indicated potent activity against Staphylococcus aureus with an IC50 value of 12 µM, demonstrating its potential as an antibacterial agent .
  • Cytotoxicity in Cancer Cells : In another study focusing on human cancer cell lines (MCF-7 breast cancer cells), this compound exhibited significant cytotoxic effects with an IC50 value of 15 µM. The study concluded that this compound could be a lead candidate for further development in anticancer therapies .
  • Enzyme Inhibition : Molecular docking studies revealed that this compound effectively inhibits acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. The binding interactions were characterized by hydrogen bonds with critical amino acid residues, suggesting a mechanism for its inhibitory action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.